molecular formula C7H16ClNO2 B2966784 propan-2-yl 2-aminobutanoate hydrochloride CAS No. 2470440-29-8

propan-2-yl 2-aminobutanoate hydrochloride

Cat. No.: B2966784
CAS No.: 2470440-29-8
M. Wt: 181.66
InChI Key: JYPZPJQJIKUEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 2-aminobutanoate hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2. It is also known by its IUPAC name, isopropyl 2-aminobutanoate hydrochloride. This compound is typically found in a powdered form and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-aminobutanoate hydrochloride involves the esterification of 2-aminobutanoic acid with isopropanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:

    Temperature: Room temperature

    Catalyst: Acid catalyst such as sulfuric acid

    Solvent: Isopropanol

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The process parameters are optimized to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 2-aminobutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

Propan-2-yl 2-aminobutanoate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of propan-2-yl 2-aminobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with various cellular targets, modulating biological processes and pathways .

Comparison with Similar Compounds

  • Propan-2-yl (2S)-2-aminobutanoate hydrochloride
  • Isopropyl 2-aminobutanoate hydrochloride

Comparison: Propan-2-yl 2-aminobutanoate hydrochloride is unique due to its specific structural configuration and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

propan-2-yl 2-aminobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-6(8)7(9)10-5(2)3;/h5-6H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPZPJQJIKUEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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